2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is an organic compound that features a unique combination of benzylthio, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylthio intermediate, followed by the introduction of the thiophene and furan groups. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as using acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide: can be compared with other compounds containing benzylthio, thiophene, and furan moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(Benzylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzylthio Intermediate : This is achieved by reacting benzyl chloride with thiourea to produce benzylthiourea, which is then hydrolyzed to yield benzylthiol.
- Synthesis of the Furan-Thiophene Intermediate : The furan ring is introduced through a reaction involving furan-2-carbaldehyde and an appropriate nucleophile.
- Coupling Reaction : The final step involves coupling the benzylthiol with the furan-thiophene intermediate under basic conditions, often using sodium hydride or potassium carbonate as a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line assays, it has demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation.
The biological activity of this compound can be attributed to its structural features, particularly the benzylthio group and the furan-thiophene moiety. These functional groups enhance binding affinity to specific molecular targets such as enzymes and receptors involved in disease processes. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It can interact with receptors that regulate apoptosis and cell growth, leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that modifications to the benzylthio group significantly enhanced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide future drug design.
Study 2: Anticancer Potential
Another significant study focused on the anticancer potential of this compound against human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Enzyme inhibition, receptor interaction |
3-(Benzothiazol-2-ylthio)acetamide | Moderate | Low | Primarily enzyme inhibition |
4-(Furan-3-carboxamido)-benzoic acid | Low | High | Apoptosis induction |
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(13-22-12-14-5-2-1-3-6-14)19-11-15-8-9-16(21-15)17-7-4-10-23-17/h1-10H,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYVSJBSUYAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.